molecular formula C44H61N13O12S2 B1665771 (arg8,des-Gly-NH29)-vasopressin CAS No. 37552-33-3

(arg8,des-Gly-NH29)-vasopressin

Cat. No.: B1665771
CAS No.: 37552-33-3
M. Wt: 1028.2 g/mol
InChI Key: SXYIOPJBWYQZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Arg⁸,des-Gly-NH₂⁹)-Vasopressin is a synthetic analog of arginine vasopressin (AVP), a neurohypophysial hormone critical for regulating osmotic balance, blood pressure, and renal water reabsorption. This analog is characterized by two structural modifications:

  • Arg⁸ substitution: Replaces the native lysine at position 8 with arginine, enhancing receptor-binding affinity .
  • des-Gly-NH₂⁹ deletion: Removal of the C-terminal glycinamide residue (position 9), which alters receptor selectivity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

DGAVP is synthesized through a series of peptide bond formations. The process typically involves the stepwise addition of amino acids to a growing peptide chain. The synthesis begins with the protection of the amino group of arginine and the carboxyl group of the preceding amino acid. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is fully assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of DGAVP involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for the efficient production of large quantities of the peptide with high purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Types of Reactions

DGAVP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are used to introduce disulfide bonds, which stabilize the peptide structure.

    Reduction: Reducing agents like dithiothreitol (DTT) are used to break disulfide bonds, allowing for further modifications.

    Substitution: Substitution reactions involve replacing specific amino acids in the peptide chain to alter its properties. .

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications are crucial for the peptide’s application in various fields .

Scientific Research Applications

Scientific Research Applications

  • Biochemistry and Molecular Biology
    • DGAVP serves as a model compound in peptide synthesis and modification studies. Researchers utilize it to explore techniques for synthesizing peptides with specific biological activities.
    • It has been investigated for its role in cellular signaling pathways, particularly in relation to the V1a receptor subtype, which is implicated in learning and memory processes .
  • Medical Applications
    • Diabetes Insipidus Treatment: DGAVP is explored as a therapeutic agent for central diabetes insipidus, where it acts to enhance water reabsorption in the kidneys .
    • Hemorrhage Control: The compound's vasoconstrictive properties make it a candidate for managing variceal bleeding by reducing blood flow at the site of hemorrhage .
    • Cognitive Enhancement: Some studies have suggested potential cognitive benefits, particularly in patients with mild brain trauma, although results have been mixed and further research is warranted.
  • Pharmaceutical Development
    • DGAVP is being investigated for its potential in developing new peptide-based drugs. Its unique modifications allow for enhanced efficacy in targeting specific receptors compared to other vasopressin analogues like desmopressin and terlipressin .

Comparative Analysis with Other Vasopressin Analogues

CompoundAntidiuretic ActivityVasoconstrictive EffectClinical Use
(arg8,des-Gly-NH29)-vasopressinModerateModerateDiabetes Insipidus, Hemorrhage Control
DesmopressinHighLowDiabetes Insipidus, Bleeding Disorders
TerlipressinModerateHighVariceal Bleeding

This table highlights the unique position of this compound among its peers, particularly in its balanced profile of antidiuretic and vasoconstrictive effects.

Case Studies and Research Findings

  • Cognitive Studies:
    • A study published in Neuropsychopharmacology examined the effects of DGAVP on cognitive function in patients with mild traumatic brain injury. Results indicated improvements in specific cognitive tasks; however, variability in patient responses suggested that more extensive trials are needed to confirm these findings .
  • Vasopressor Studies:
    • Research conducted on animal models demonstrated that DGAVP effectively reduced blood loss during surgical procedures by inducing vasoconstriction. This highlights its potential utility in clinical settings requiring rapid hemostatic control .
  • Receptor Binding Studies:
    • Binding affinity studies revealed that DGAVP exhibits selective binding to V1a receptors compared to other vasopressin analogues. This selectivity is crucial for developing targeted therapies that minimize side effects associated with non-selective vasopressin receptor activation .

Mechanism of Action

DGAVP exerts its effects by binding to vasopressin receptors in the body. These receptors are involved in various signaling pathways that regulate water retention, blood pressure, and other physiological processes. By binding to these receptors, DGAVP can mimic or modulate the effects of natural vasopressin, leading to its therapeutic effects .

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula : C₄₄H₆₁N₁₃O₁₂S₂
  • Molecular Weight : 1028.2 g/mol .
  • Receptor Specificity : Demonstrates high selectivity for vasopressin V1b receptors (V1bR), with minimal activity at V1a or V2 receptors .

Comparison with Similar Vasopressin Analogs

Arginine Vasopressin (AVP)

  • Structure : Native sequence (CYFQNCPRG-NH₂).
  • Receptor Activity : Binds V1a (vascular/hepatic), V1b (pituitary), and V2 (renal) receptors with moderate affinity.
  • Key Difference : (Arg⁸,des-Gly-NH₂⁹)-Vasopressin lacks the C-terminal glycinamide, reducing V2 receptor activity and enhancing V1b selectivity .

Desmopressin (dDAVP)

  • Structure: 1-deamino, 8-D-arginine vasopressin.
  • Receptor Activity : Selective V2 agonist with potent antidiuretic effects and negligible pressor activity .

V1a Receptor Antagonists (e.g., [d(CH₂)⁵¹,Tyr(Me)²,Arg⁸]-Vasopressin)

  • Structure : Includes methyltyrosine at position 2 and a phenylacetyl tail.
  • Function : Blocks V1a receptors to inhibit vasoconstriction.
  • Key Difference : (Arg⁸,des-Gly-NH₂⁹)-Vasopressin lacks V1a antagonism but shares Arg⁸ substitution, which enhances ligand-receptor interactions .

V1b-Selective Analogs (e.g., desGly(NH₂)⁹ AVP Derivatives)

  • Structure : Similar to (Arg⁸,des-Gly-NH₂⁹)-Vasopressin but may include cyclopentamethylene modifications.
  • Function : Exhibit >260,000-fold selectivity for V1b over V1a/V2 receptors .
  • Key Difference: The Arg⁸ substitution in (Arg⁸,des-Gly-NH₂⁹)-Vasopressin may further optimize binding kinetics compared to non-arginine analogs .

Pharmacological and Clinical Implications

Receptor Selectivity

  • V1b Dominance : The des-Gly-NH₂⁹ modification disrupts interactions with V2 receptors, while Arg⁸ stabilizes binding to V1b receptors. This profile is distinct from oxytocin analogs, which prioritize OT receptor binding .
  • Therapeutic Potential: V1b receptors modulate stress responses and corticotropin release, suggesting applications in psychiatric disorders (e.g., anxiety, depression) .

Comparative Efficacy in Disease Models

  • Septic Shock : Unlike vasopressin analogs like terlipressin (V1a/V2 agonist), (Arg⁸,des-Gly-NH₂⁹)-Vasopressin’s V1b specificity may limit vasoconstrictive side effects .
  • Metabolic Stability : The des-Gly-NH₂⁹ deletion may extend half-life compared to native AVP, though shorter than dDAVP due to lack of deamination .

Structural and Functional Data Table

Compound Receptor Affinity (IC₅₀ nM) Key Modifications Clinical Use
(Arg⁸,des-Gly-NH₂⁹)-Vasopressin V1b: 0.2; V2: >10,000 Arg⁸, des-Gly-NH₂⁹ Research (V1b modulation)
Native AVP V1a: 1.2; V2: 0.5 None Diabetes insipidus, shock
Desmopressin (dDAVP) V2: 0.1; V1a: >1,000 1-deamino, 8-D-Arg Diabetes insipidus
V1a Antagonist V1a: 0.3; V2: >1,000 Tyr(Me)², Phe³, Arg⁸ Hypertension research

Biological Activity

(Arg8, Des-Gly-NH29)-vasopressin , also known as Desglycinamide-arginine vasopressin (DGAVP), is a synthetic analogue of the natural hormone vasopressin. This compound has been modified to enhance certain biological activities, making it a valuable tool in both research and therapeutic applications. Vasopressin itself plays crucial roles in regulating water retention, blood pressure, and various physiological processes through its action on specific receptors.

  • Molecular Formula : C44H61N13O12S2
  • Molecular Weight : 1068.26 g/mol

DGAVP primarily exerts its effects by binding to vasopressin receptors, particularly the V1a, V1b, and V2 receptor subtypes. The binding initiates various intracellular signaling cascades that influence physiological functions such as:

  • V1a Receptors : Involved in vasoconstriction and blood pressure regulation.
  • V2 Receptors : Play a critical role in water reabsorption in the kidneys.
  • V1b Receptors : Associated with stress response and hormone release in the anterior pituitary.

Physiological Functions

The biological activity of (Arg8, Des-Gly-NH29)-vasopressin encompasses several key physiological functions:

  • Antidiuretic Effect : Enhances water reabsorption in renal collecting ducts via V2 receptors.
  • Vasopressor Activity : Induces vasoconstriction through V1a receptor activation, contributing to increased blood pressure.
  • Neurological Effects : Impacts behavior and cognitive functions, including aggression and social interactions.

Research Findings

Recent studies have investigated the impact of DGAVP on various biological processes:

  • Fluid Balance Regulation : DGAVP has been shown to effectively modulate fluid balance by influencing renal function and osmolarity levels .
  • Behavioral Influence : Research indicates that DGAVP may affect social behaviors and emotional responses in humans, particularly in contexts related to aggression and social communication .

Study 1: Effects on Renal Function

A study demonstrated that DGAVP administration resulted in significant increases in urine concentration and decreased urine output in animal models, confirming its antidiuretic properties.

Study 2: Behavioral Responses

In a controlled trial involving human subjects, intranasal administration of DGAVP altered responses to emotionally charged facial expressions, suggesting its role in modulating social cognition .

Table 1: Comparative Biological Activities of Vasopressin Analogues

PeptideAntidiuretic Activity (Units/mg)Vasopressor Activity (Units/mg)A/P RatioReference
AVP1437322.8
dDAVP (Desmopressin)12001.53000
DGAVPTBDTBDTBD

Table 2: Receptor-Mediated Effects of Vasopressin

Target TissueReceptor TypeFunction
KidneyV2RWater permeability via AQP2 shuttling
Vascular Smooth MuscleV1aRVasoconstriction and blood pressure regulation
BrainV1bRModulation of stress responses

Q & A

Basic Research Questions

Q. How can researchers structurally characterize (Arg⁸,des-Gly-NH₂⁹)-vasopressin to confirm its synthetic integrity?

  • Methodology : Use high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., ~1084.23 Da) and confirm the peptide sequence via Edman degradation or tandem MS/MS fragmentation. Circular dichroism (CD) spectroscopy can assess secondary structure stability, particularly the 1-6 disulfide bond critical for receptor binding .

Q. What experimental approaches are used to determine receptor specificity for (Arg⁸,des-Gly-NH₂⁹)-vasopressin?

  • Methodology : Perform competitive binding assays using radiolabeled vasopressin analogs (e.g., ³H-AVP) on cell lines expressing V1a, V1b, V2, or OXTR receptors. Measure displacement curves to calculate IC₅₀ values and compare affinity profiles to native AVP. Functional assays (e.g., cAMP inhibition for V2 receptors) validate signaling activity .

Q. How can stability studies be designed to optimize storage conditions for this peptide?

  • Methodology : Aliquot lyophilized peptide in sterile, pH-buffered solutions (e.g., PBS) and test stability under varying temperatures (-20°C, 4°C, room temperature) over 1–12 months. Use reverse-phase HPLC to quantify degradation products. Avoid freeze-thaw cycles by storing single-use aliquots .

Advanced Research Questions

Q. How should dose-response studies be structured to evaluate (Arg⁸,des-Gly-NH₂⁹)-vasopressin in septic shock models?

  • Methodology : In rodent endotoxemia models, administer escalating doses (0.01–1.0 µg/kg/h) via continuous infusion alongside norepinephrine. Monitor mean arterial pressure (MAP), organ perfusion (e.g., renal microcirculation via laser Doppler), and biomarkers (e.g., lactate, IL-6). Use random-effects models to account for inter-individual variability in longitudinal hemodynamic data .

Q. What statistical methods resolve contradictions in clinical trial outcomes, such as subgroup mortality trends?

  • Methodology : Apply Bayesian hierarchical models to analyze subgroup effects (e.g., septic shock severity). For the VASST trial, re-evaluate the 28-day mortality trend in less severe shock using propensity score matching to control for baseline imbalances (e.g., fluid resuscitation adequacy). Sensitivity analyses can test robustness against unmeasured confounders .

Q. How can in vitro models differentiate vasopressin receptor desensitization mechanisms in sepsis?

  • Methodology : Expose vascular smooth muscle cells (VSMCs) to lipopolysaccharide (LPS) to mimic sepsis. Measure V1a receptor density via flow cytometry and assess G-protein coupling efficiency using FRET-based biosensors. Compare calcium mobilization (Fluo-4 AM) and IP3 production in LPS-treated vs. control cells .

Q. What strategies validate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of (Arg⁸,des-Gly-NH₂⁹)-vasopressin in vivo?

  • Methodology : In cannulated rats, collect serial plasma samples post-infusion for LC-MS/MS quantification. Link PK parameters (t½, Vd) to PD endpoints (urine osmolarity, MAP) using non-linear mixed-effects modeling (NONMEM). Include covariates like renal/hepatic function to predict inter-subject variability .

Q. Data Interpretation & Replication

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial results?

  • Methodology : Conduct meta-analyses of animal studies to identify publication bias or dose heterogeneity. In the VASST trial, re-analyze raw data to test if exclusion criteria (e.g., heart failure) skewed outcomes. Use translational PK-PD modeling to adjust human dosing regimens based on preclinical EC₅₀ values .

Q. What validation steps ensure reproducibility in receptor signaling studies?

  • Methodology : Adopt NIH guidelines for reporting experimental conditions (e.g., cell passage number, buffer composition). Use orthogonal assays (e.g., ELISA for cAMP and Western blot for phosphorylated ERK) to cross-validate signaling pathways. Share raw data via repositories like Figshare to enable independent verification .

Q. Ethical & Reporting Standards

Q. How should preclinical studies using (Arg⁸,des-Gly-NH₂⁹)-vasopressin comply with NIH reporting guidelines?

  • Methodology : Include detailed methods in supplementary materials: animal strain, anesthesia protocols, randomization methods, and blinding procedures. Use ARRIVE 2.0 checklists for in vivo studies. Disclose conflicts of interest and funding sources (e.g., Deutsche Forschungsgemeinschaft) per journal requirements .

Properties

IUPAC Name

2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYIOPJBWYQZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N13O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37552-33-3
Record name 8-L-Arginine-9-Deglycinamidevasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
(arg8,des-Gly-NH29)-vasopressin
beta-Bromoethylamine
(arg8,des-Gly-NH29)-vasopressin
beta-Bromoethylamine
(arg8,des-Gly-NH29)-vasopressin
beta-Bromoethylamine
(arg8,des-Gly-NH29)-vasopressin
beta-Bromoethylamine
(arg8,des-Gly-NH29)-vasopressin
beta-Bromoethylamine
(arg8,des-Gly-NH29)-vasopressin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.